Bromic acid

Description

Significance of Bromic Acid within Contemporary Chemical Science

This compound (HBrO₃), also known as hydrogen bromate (B103136), is a potent inorganic acid that holds significant importance in contemporary chemical research due to its strong oxidizing capabilities and unique reactivity. It is a key component in complex chemical oscillating reactions, most notably the Belousov–Zhabotinsky (BZ) reactions, serving as a prime example of non-equilibrium thermodynamics in action. ebi.ac.uktestbook.comcollegedunia.comebi.ac.uk Beyond its role in oscillatory reactions, this compound is a valuable reagent for the synthesis of organobromine compounds and acts as a catalyst in various alkylation reactions. testbook.comcollegedunia.comgeeksforgeeks.orgextramarks.com Its utility extends to the extraction of certain ores and the production of dyes and pharmaceuticals. testbook.comcollegedunia.comextramarks.com Furthermore, research suggests that bromide ions, derived from this compound, can substitute for chloride ions in biological systems, influencing neurotransmitter and transport systems. collegedunia.comextramarks.com

Historical Context and Foundational Research on this compound

The study of bromine and its compounds has a rich history, with the element bromine itself being discovered in 1826 by Antoine-Jérôme Balard. britannica.comniscpr.res.in Early investigations into the behavior of bromine oxyacids, including this compound, laid the groundwork for understanding their chemical properties. Wilhelm Ostwald, a pioneer in physical chemistry, conducted studies in 1887 that examined reactions involving this compound, noting its interaction with hydrogen ions and its catalytic effects, even before the widespread acceptance of the free-ion theory. nobelprize.org The synthesis of this compound has been established through several methods, with the reaction between barium bromate (Ba(BrO₃)₂) and sulfuric acid (H₂SO₄) being a common laboratory preparation. This reaction yields this compound and insoluble barium sulfate (B86663), which can be separated by filtration. testbook.comcollegedunia.comgeeksforgeeks.orgchemicalbook.com Another method involves passing chlorine gas through bromine water. testbook.comgeeksforgeeks.org

Scope and Scholarly Objectives of the this compound Research Compendium

This compendium aims to provide a thorough and scientifically accurate overview of this compound, focusing on its fundamental chemical and physical properties, established synthesis routes, and its diverse applications within advanced chemical research. The scholarly objective is to consolidate key information regarding this compound's reactivity, its role in significant chemical processes like the Belousov–Zhabotinsky reactions, and its utility as a synthetic reagent. This article will strictly adhere to scientific principles and established data, excluding any information related to dosage, administration, or safety profiles, and will draw upon a broad range of scientific literature to ensure an authoritative and informative resource.

Structure

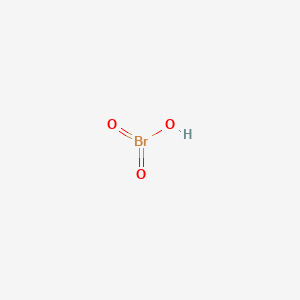

2D Structure

Properties

CAS No. |

7789-31-3 |

|---|---|

Molecular Formula |

HBrO3 BrHO3 |

Molecular Weight |

128.91 g/mol |

IUPAC Name |

bromic acid |

InChI |

InChI=1S/BrHO3/c2-1(3)4/h(H,2,3,4) |

InChI Key |

SXDBWCPKPHAZSM-UHFFFAOYSA-N |

SMILES |

OBr(=O)=O |

Canonical SMILES |

OBr(=O)=O |

Other CAS No. |

7789-31-3 |

Synonyms |

bromic acid |

Origin of Product |

United States |

Chemical and Physical Properties

Bromic acid is characterized by several key properties that dictate its behavior and applications in chemical research. It exists exclusively in aqueous solution, as pure anhydrous this compound is highly unstable. ebi.ac.ukwikipedia.org In solution, it is a strong acid with a very low pKa value, estimated to be around -2, indicating complete dissociation in water. geeksforgeeks.orgwikipedia.orgnih.gov While initially colorless, this compound solutions tend to decompose over time at room temperature, yielding bromine and causing the solution to turn yellow. ebi.ac.uktestbook.comgeeksforgeeks.org This decomposition highlights its inherent instability, attributed to the hypervalent, positively charged bromine atom bonded to an electronegative hydroxyl group. wikipedia.org As a powerful oxidizing agent, this compound readily reduces to bromide ions (Br⁻) or elemental bromine in acidic environments. geeksforgeeks.org

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | HBrO₃ | ebi.ac.uktestbook.comcollegedunia.comgeeksforgeeks.orgwikipedia.orgnih.gov |

| IUPAC Name | This compound | wikipedia.org |

| Other Names | Hydrogen bromate (B103136), Bromic(V) acid | testbook.comgeeksforgeeks.orgwikipedia.org |

| Molar Mass | 128.91 g/mol | testbook.comcollegedunia.comgeeksforgeeks.orgchemicalbook.comwikipedia.orgnih.gov |

| pKa | -2 (estimated) | geeksforgeeks.orgwikipedia.orgnih.gov |

| Appearance | Colorless liquid/solution; turns yellow upon decomposition | ebi.ac.uktestbook.comcollegedunia.comgeeksforgeeks.orgnih.gov |

| Acidity | Strong acid, Oxoacid | ebi.ac.uktestbook.comcollegedunia.comgeeksforgeeks.orgwikipedia.org |

| Conjugate Base | Bromate (BrO₃⁻) | geeksforgeeks.orgwikipedia.orgnih.gov |

| Stability | Exists only in aqueous solution; decomposes to bromine at room temp. | ebi.ac.ukwikipedia.org |

Synthesis and Preparation

The preparation of bromic acid typically involves reactions that generate it in situ or isolate it from its salts. The most common and foundational method involves the reaction of barium bromate (B103136) with sulfuric acid.

Table 2: Common Synthesis Methods of this compound

| Method | Reaction Equation | Notes | Source(s) |

| Barium Bromate and Sulfuric Acid | Ba(BrO₃)₂ + H₂SO₄ → 2HBrO₃ + BaSO₄↓ | Barium sulfate (B86663) (BaSO₄) precipitates out, allowing for the separation of this compound through decantation or filtration. This is a widely used method for its preparation. | testbook.comcollegedunia.comgeeksforgeeks.orgchemicalbook.com |

| Chlorine through Bromine Water | 5Cl₂ + Br₂ + 6H₂O → 2HBrO₃ + 10HCl | This method involves the oxidative action of chlorine on bromine in an aqueous medium, producing this compound and hydrochloric acid. | testbook.comgeeksforgeeks.org |

| Electrochemical Oxidation of Bromides | (Indirectly via bromates) 2KBr → 2KBr + 3O₂ (from bromate decomposition) | While not a direct synthesis of this compound, the electrochemical oxidation of bromides is a method to produce bromates, which are precursors to this compound. Bromates are stable under normal conditions but decompose upon heating. | geeksforgeeks.org |

Reactivity and Applications in Research

Bromic acid's potent oxidizing nature dictates its primary applications in chemical research. Its ability to readily accept electrons makes it a powerful oxidizing agent, capable of oxidizing various substances. testbook.comcollegedunia.comgeeksforgeeks.orgwikipedia.org

Oxidizing Agent: In acidic solutions, this compound and its salts (bromates) exhibit strong oxidizing properties, reducing themselves to bromide ions (Br⁻) or elemental bromine. geeksforgeeks.org This characteristic is fundamental to its use in various redox reactions.

Belousov–Zhabotinsky (BZ) Reactions: this compound is a crucial component in the oscillating chemical reactions known as Belousov–Zhabotinsky reactions. ebi.ac.uktestbook.comcollegedunia.comebi.ac.uk In these systems, transition-metal ions often catalyze the oxidation of organic reductants by this compound, leading to complex temporal and spatial patterns. testbook.com

Synthesis of Organobromine Compounds: this compound serves as a reagent for generating organobromine compounds, which are important intermediates in organic synthesis. testbook.comgeeksforgeeks.orgextramarks.com

Catalysis: It catalyzes alkylation reactions, contributing to the synthesis of various organic molecules. testbook.comgeeksforgeeks.orgextramarks.com

Other Applications: this compound is also employed in the extraction of certain ores and has been noted for its potential role in biological systems where bromide ions may substitute for chloride ions in neurotransmitter and transport systems. testbook.comcollegedunia.comextramarks.com

Compound List

Detailed Reaction Mechanisms for this compound Generation in Aqueous Media

The formation of this compound in aqueous media is a complex process involving several key species and reaction pathways, primarily stemming from the oxidation of bromide ions or reactions involving elemental bromine.

Oxidation of Bromide Ions (Br⁻)

A significant pathway to this compound involves the multi-electron oxidation of bromide ions. This process is particularly relevant in advanced oxidation processes (AOPs) and electrochemical methods.

Sulfate Radicals (SO₄•⁻): In processes utilizing sulfate radicals, such as those catalyzed by peroxymonosulfate (B1194676) (PMS), bromide can be oxidized to bromate. This pathway also involves hypobromous acid as a key intermediate researchgate.net.

Reactions Involving Elemental Bromine (Br₂)

Elemental bromine dissolves in water, but this process is not merely a simple dissolution. Bromine undergoes a disproportionation reaction in water, forming hypobromous acid (HOBr) and hydrothis compound (HBr): Br₂ + H₂O ⇌ HOBr + HBr stackexchange.com. While this reaction does not directly yield this compound, under specific conditions, such as the presence of stronger oxidizing agents or specific catalysts, this compound can be formed. For instance, passing chlorine gas through bromine water can lead to the formation of this compound and hydrochloric acid: 5Cl₂ + Br₂ + 6H₂O → 2HBrO₃ + 10HCl collegedunia.com.

Mechanisms in Oscillating Reactions (e.g., Belousov-Zhabotinsky)

In the context of oscillating chemical reactions like the Belousov-Zhabotinsky (BZ) reaction, the chemistry of bromine oxoacids, including hypobromous acid (HOBr), bromous acid (HBrO₂), and this compound (HBrO₃), is central longdom.orglongdom.org. The disproportionation of bromous acid is identified as a key step in these complex reaction networks longdom.orglongdom.org.

Novel Synthetic Routes and Precursor Chemistry for this compound

While this compound is primarily handled as an aqueous solution, its preparation involves specific chemical reactions and precursors.

Classical Synthesis: Barium Bromate and Sulfuric Acid Route

The most common laboratory synthesis of this compound involves the reaction between barium bromate and sulfuric acid collegedunia.comtestbook.comwikipedia.org. Barium sulfate, being insoluble in water, precipitates out, allowing for the isolation of aqueous this compound: Ba(BrO₃)₂ + H₂SO₄ → 2HBrO₃ + BaSO₄↓ collegedunia.comtestbook.com

Alternative Chemical Synthesis Routes

Other chemical methods for generating this compound have been reported. One such route involves the reaction of chlorine gas with bromine water, as mentioned previously: 5Cl₂ + Br₂ + 6H₂O → 2HBrO₃ + 10HCl collegedunia.com

Theoretical synthetic explorations also suggest pathways involving the addition of RO radicals to bromous acid or bromite (B1237846) esters, and the reduction of protonated this compound or bromate esters ebi.ac.uk.

Electrochemical Synthesis Approaches (Indirect)

While direct electrochemical synthesis of this compound is less commonly detailed, electrochemical methods are crucial for producing its precursor, bromate mdpi.com. The electrochemical oxidation of bromide ions is a well-established method for generating bromate, which can subsequently be converted to this compound.

Kinetic and Thermochemical Studies of this compound Formation Processes

Understanding the kinetics and thermochemistry of this compound formation provides critical insights into reaction rates, mechanisms, and energy requirements.

Kinetic Parameters of Bromide Oxidation

The oxidation of bromide ions by various oxidants has been kinetically characterized:

The reaction between bromide ions and ozone in aqueous solution exhibits a second-order rate constant of approximately 1.5 × 10⁸ M⁻¹ s⁻¹ at pH 7 epfl.chacs.org.

Temperature significantly influences this rate, with values of 258 M⁻¹ s⁻¹ at 25 °C and 97 M⁻¹ s⁻¹ at 5 °C reported for the reaction of bromide with ozone nih.gov.

Sulfate radicals react rapidly with bromide ions, with a reported rate constant of 3.5 × 10⁹ M⁻¹ s⁻¹ researchgate.net.

Rate Laws and Dependencies for Bromate/Bromide Reactions

The reaction between bromate and bromide ions, which can indirectly relate to this compound formation and equilibrium, follows complex rate laws. One observed rate law is given by v = k[BrO₃⁻][Br⁻][H⁺]² researchgate.net. This suggests a mechanism involving the protonation of bromate species, with the acidity of this compound itself being a critical factor longdom.orgresearchgate.net. The estimated pKa of this compound is reported to be very low, potentially below -0.5 at 25 °C researchgate.net, with experimental values ranging from -0.29 to 1.87 longdom.orgresearchgate.netanl.govacs.org.

Thermochemical Data and Activation Energies

Thermochemical studies have explored potential synthetic routes to various bromine oxyacids, including those involving this compound. Theoretical calculations have investigated potential energy surfaces for pathways such as water addition to BrO₂, hydroxyl addition to bromous acid, and protonation/reduction of this compound ebi.ac.uk. These studies provide insights into activation barriers and thermodynamic feasibility. For example, the formation of OBrOBrO₂ from this compound has a calculated activation barrier of approximately 17.12 kcal/mol researchgate.net.

Table of Compounds Mentioned:

| Compound Name | Chemical Formula |

| This compound | HBrO₃ |

| Bromate ion | BrO₃⁻ |

| Bromide ion | Br⁻ |

| Hypobromous acid | HOBr |

| Hypobromite ion | OBr⁻ |

| Elemental Bromine | Br₂ |

| Hydroxyl radical | •OH |

| Ozone | O₃ |

| Sulfate radical | SO₄•⁻ |

| Bromine radical | Br• |

| Bromine monoxide | BrO• |

| Barium bromate | Ba(BrO₃)₂ |

| Sulfuric acid | H₂SO₄ |

| Barium sulfate | BaSO₄ |

| Chlorine | Cl₂ |

| Hydrochloric acid | HCl |

| Bromous acid | HBrO₂ |

| Perthis compound | HBrO₄ |

| Bromite ion | BrO₂⁻ |

| Perbromate ion | BrO₄⁻ |

| Hydrogen bromide | HBr |

| Dibromide radical anion | Br₂•⁻ |

| Bromine oxide | BrOBr |

| This compound tautomers | Various |

| Radical anion of this compound | [HOBrO₂]⁻ |

Rate Constants in this compound Formation Pathways

| Reaction | Rate Constant (Units) | Conditions/Notes | Reference |

| Br⁻ + O₃ | 1.5 × 10⁸ M⁻¹ s⁻¹ | pH 7 | epfl.chacs.org |

| Br⁻ + O₃ | 258 M⁻¹ s⁻¹ | 25 °C | nih.gov |

| Br⁻ + O₃ | 97 M⁻¹ s⁻¹ | 5 °C | nih.gov |

| SO₄•⁻ + Br⁻ | 3.5 × 10⁹ M⁻¹ s⁻¹ | researchgate.net | |

| Bromate-Bromide Reaction (Rate Law) | v = k[BrO₃⁻][Br⁻][H⁺]² | pH-dependent, complex mechanism | researchgate.net |

Acidity of this compound (pKa Values)

| pKa Value (approximate) | Conditions/Notes | Reference |

| < -0.5 | Estimated based on kinetic studies at 25 °C | researchgate.net |

| 0.5 ± 1.5 | Experimental range for BZ reaction kinetics | longdom.orglongdom.org |

| 0.7 | Reported experimental value | anl.gov |

| 1.87 | Reported experimental value | researchgate.net |

| -0.29 | Reported experimental value | acs.org |

Quantum Chemical Characterization of this compound Electronic Structure and Energetics

Quantum chemical methods are instrumental in describing the electronic configuration, bonding, and energy landscape of molecules like this compound. These methods allow for the calculation of various properties that define a molecule's stability and reactivity.

Ab initio and Density Functional Theory (DFT) are primary computational methodologies used to investigate the electronic structure and energetics of this compound. These methods, including approaches like G2MP2, CCSD(T), QCISD(T), MP2, B3LYP, and X3LYP, have been employed to determine optimized molecular geometries, bond lengths, bond angles, and relative stabilities of potential isomers wikipedia.orgebi.ac.ukarxiv.orgnih.govnih.gov.

Studies indicate that this compound (HBrO₃) is a metastable molecule wikipedia.orgrsc.org. Theoretical calculations suggest that its exothermic dissociation into hypobromous acid (HOBr) and oxygen (O₂) is opposed by a significant energy barrier rsc.org. The energetics of such dissociative processes are crucial for understanding its reactivity and decomposition pathways rsc.org. Furthermore, DFT calculations have been used to characterize the electronic structures of related species, such as bromine dioxide (BrO₂) and various tautomers of protonated this compound, providing insights into mechanisms for avoiding hypervalency and for spin delocalization ebi.ac.uk. Investigations into the hydration of similar halogen-containing acids, including those involving bromine, highlight the application of ab initio and DFT methods to understand interactions with water molecules, although specific data for this compound hydration may be limited arxiv.orgacs.org.

Computational spectroscopy plays a vital role in predicting the observable spectral properties of this compound, aiding in its identification and characterization. Ab initio and DFT calculations are employed to compute harmonic vibrational frequencies, infrared (IR) intensities, and Raman activities nih.gov. These calculations allow researchers to simulate the IR and Raman spectra of the molecule, which can then be compared with experimental observations nih.gov.

The analysis of vibrational modes provides information about the molecular structure and bonding. For instance, studies on hydrogen-bonded complexes involving acids have shown that the formation of hydrogen bonds can lead to characteristic shifts in vibrational bands, such as blue or red shifts, accompanied by changes in bond lengths (contraction or elongation) nih.gov. While specific spectral data for this compound itself might not be extensively detailed in publicly accessible summaries, these computational methods are standard for predicting such signatures nih.gov. Time-dependent DFT (TD-DFT) can also be used to calculate electronic excitation energies and oscillator strengths, which are relevant for predicting UV-Vis absorption spectra nih.gov.

Ab Initio and Density Functional Theory (DFT) Approaches for this compound

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions in condensed phases, such as aqueous solutions. While direct MD simulations specifically detailing this compound's behavior in solution are not extensively detailed in the provided snippets, the principles and methodologies are well-established for similar chemical systems.

MD simulations are used to investigate intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions nih.govresearchgate.netrsc.orgnih.gov. These simulations can reveal how molecules like this compound interact with solvent molecules (e.g., water) and other solutes, influencing properties like solubility, stability, and reactivity nih.govresearchgate.net. Studies on related systems, such as hydrothis compound, have explored ion pairing in aqueous environments, which is relevant to understanding the behavior of dissolved this compound and its constituent ions acs.org. The computational analysis of these interactions helps in building a comprehensive picture of this compound's behavior in its relevant chemical environments.

Computational Elucidation of Reaction Pathways and Transition States Involving this compound

Understanding the mechanisms and kinetics of chemical reactions is critically dependent on identifying reaction pathways and the associated transition states. Computational chemistry, particularly DFT, is extensively used for this purpose researchgate.netmit.edusolubilityofthings.commdpi.com. These methods enable the mapping of potential energy surfaces, the identification of reaction intermediates, and the determination of transition states, which represent the highest energy points along a reaction coordinate mit.edusolubilityofthings.commdpi.com.

For this compound, computational studies have investigated its dissociation pathways, such as the breakdown into HOBr and O₂ rsc.org. These studies aim to calculate activation energies and reaction barriers, providing insights into the rates of these processes rsc.orgresearchgate.netmdpi.com. By analyzing the electronic structure and energetics of transition states, researchers can predict the feasibility and selectivity of reactions involving this compound, such as its role in bromination and oxidation reactions rsc.orgresearchgate.net. The use of quantum chemistry methods allows for a detailed examination of how molecular rearrangements occur and the energy requirements for these transformations researchgate.netsolubilityofthings.com.

Bromic Acid in Environmental and Atmospheric Chemical Processes

Atmospheric Chemistry of Bromic Acid: Formation and Reactivity in the Troposphere and Stratosphere

The atmospheric chemistry involving bromine compounds is complex, with hydrogen bromide (HBr) and bromide ions (Br⁻) playing significant roles. While this compound (HBrO₃) itself is primarily an aqueous species, its precursor and related inorganic bromine compounds are integral to atmospheric chemical cycles.

Gas-Phase and Heterogeneous Formation Pathways of this compound in the Atmosphere

Inorganic bromine species, particularly hydrogen bromide (HBr), enter the atmosphere through both natural and anthropogenic sources. Sea salt particles, which contain bromide ions (Br⁻), are a primary natural source. These bromide ions can be released into the atmosphere as gaseous hydrogen halides, including HBr, through acid displacement reactions involving strong atmospheric acids such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) copernicus.orgcopernicus.org. Anthropogenic activities, including biomass burning and fossil fuel combustion, also contribute to the atmospheric burden of HBr copernicus.org.

HBr is recognized as a significant inorganic bromine species found in various atmospheric layers, including the marine boundary layer, the free troposphere, and the tropical tropopause layer copernicus.org. Heterogeneous processes also contribute to the formation of reactive bromine species. For instance, the oxidation of bromide ions (Br⁻) by ozone (O₃) at the interface between aqueous phases and the vapor phase can lead to the formation of hypobromous acid (HOBr) copernicus.orgcopernicus.org. While perthis compound (HBrO₄) can decompose to this compound wikipedia.org, this is a decomposition reaction rather than a primary atmospheric formation pathway for HBrO₃.

Photochemical and Radical-Mediated Degradation of this compound in Atmospheric Cycles

In the troposphere, hydrogen bromide (HBr) undergoes photochemical and radical-mediated degradation primarily through reactions with hydroxyl (OH) radicals. The key reaction pathway is:

HBr + OH• → Br• + H₂O

This reaction is crucial for the generation of reactive bromine atoms (Br•) copernicus.orgcopernicus.orgcopernicus.org. These bromine atoms play a significant role in atmospheric chemistry, contributing to halogen recycling and influencing ozone depletion, particularly in the stratosphere copernicus.orgebsco.com. The atmospheric lifetime of HBr due to this reaction is estimated to be approximately 2.5 hours, assuming a typical concentration of OH radicals (1 × 10⁷ molecules cm⁻³) copernicus.orgcopernicus.org.

The rate of atomic bromine production via the oxidation of HBr by OH radicals can be considerably higher than that of atomic chlorine production from hydrogen chloride (HCl) oxidation, highlighting the importance of bromine chemistry in polluted urban environments copernicus.org. Furthermore, HBr, like HCl, can partition between the gas and particle phases. This gas-particle partitioning can influence heterogeneous reactions, such as the uptake of dinitrogen pentoxide (N₂O₅) onto particles, which can serve as a reservoir for halogens during nighttime copernicus.org.

Data Table 1: Atmospheric Lifetimes of Hydrogen Halides

| Compound | Reaction with OH | Atmospheric Lifetime (hours) | Reference |

|---|

Aquatic Environmental Chemistry of this compound: Transformations and Fate

This compound (HBrO₃) and its related species, such as bromide (Br⁻) and bromate (B103136) (BrO₃⁻), undergo various transformations and have distinct fates in aquatic environments.

Formation and Presence in Aquatic Systems

This compound (HBrO₃) is an oxoacid that exists exclusively in aqueous solution collegedunia.com. When elemental bromine (Br₂) dissolves in water, it reacts to form both hydrothis compound (HBr) and this compound (HBrO₃) collegedunia.comservice.gov.ukwww.gov.uk. Bromide ions (Br⁻) are naturally abundant in the Earth's hydrosphere, with seawater containing an average concentration of approximately 65 mg/L nih.gov.

Bromate (BrO₃⁻), a related oxyanion, is not typically found in natural waters. However, it can be formed as a byproduct during specific water treatment processes, most notably ozonation and the use of hypochlorite (B82951) solutions when bromide ions are present in the source water nih.govwho.intacs.org.

Transformations and Fate in Aquatic Systems

Aqueous solutions of this compound are inherently unstable and can decompose, particularly when exposed to air or subjected to heating, yielding elemental bromine collegedunia.com. In contrast, bromate (BrO₃⁻) is characterized by its stability in water at room temperature, its non-volatile nature, and its persistence in aquatic environments canada.ca. Although thermodynamically unstable, bromate is subject to very slow biological reduction under natural conditions canada.ca.

Bromate is a potent oxidizing agent collegedunia.comwho.int. Its primary environmental fate involves reactions with organic matter, leading to its reduction to bromide ions (Br⁻) who.int. The formation of bromate during the ozonation of bromide-containing water is a complex process influenced by several factors, including the concentration of dissolved organic matter (DOM), pH, and temperature nih.govacs.org.

Research has indicated that reduced titanium oxide can effectively adsorb bromate ions from water. Furthermore, under ultraviolet (UV) irradiation, this reduced titanium oxide can catalyze the decomposition of bromate into less carcinogenic bromide ions scientific.net.

Data Table 2: Average Bromide Concentration in Seawater

| Medium | Average Bromide Concentration | Unit | Reference |

|---|

Compound List:

this compound (HBrO₃)

Hydrothis compound (HBr)

Bromine (Br₂)

Bromide ion (Br⁻)

Bromate ion (BrO₃⁻)

Perthis compound (HBrO₄)

Hypobromous acid (HOBr)

Hydroxyl radical (OH•)

Ozone (O₃)

Nitric acid (HNO₃)

Sulfuric acid (H₂SO₄)

Dinitrogen pentoxide (N₂O₅)

Bromine atom (Br•)

Chlorine atom (Cl•)

Hydrogen chloride (HCl)

Chlorine (Cl₂)

Chloramines

Bromoform

Bromophenols

Hypochlorous acid (HOCl)

Bromine chloride (BrCl)

Titanium dioxide (TiO₂)

Carbon monoxide (CO)

Hydrogen (H₂)

Emerging Research Directions and Novel Applications of Bromic Acid

Catalytic Roles of Bromic Acid in Advanced Organic and Inorganic Synthesis

While hydrothis compound (HBr) is well-established as a catalyst in various organic transformations such as esterification, condensation, and Friedel-Crafts reactions transparencymarketresearch.comtechsciresearch.comdeogiricollege.orgsemanticscholar.orgacs.org, the direct catalytic applications of this compound (HBrO₃) are more nuanced and often linked to its potent oxidizing capabilities. This compound and its salts, bromates, are recognized as powerful oxidizing agents and are integral components in complex oscillating chemical reactions, most notably the Belousov–Zhabotinsky (BZ) reactions pau.edu.ngebi.ac.uk. These reactions, which exhibit non-equilibrium thermodynamics, showcase the dynamic role of this compound in driving intricate reaction networks.

Furthermore, this compound can serve as a precursor to elemental bromine, which subsequently participates in electrophilic or radical bromination reactions researchgate.net. This indirect role positions this compound as a source of reactive bromine species for synthetic purposes. Ongoing research also delves into the intricate redox chemistry of this compound, including its reduction pathways by hydrothis compound in the presence of hydrogen peroxide, which offers insights into potential catalytic cycles and mechanistic understanding acs.org.

Synthesis of Novel Materials and Functional Systems Utilizing this compound Precursors

The exploration of perhalogen acids in materials science reveals avenues for novel applications. While research has focused on perthis compound (HBrO₄) as a precursor for synthesizing bromine-containing compounds with unique electronic and optical properties for optoelectronics and energy storage pau.edu.ng, the broader family of bromine oxyacids, including this compound, holds potential in this domain.

In the realm of advanced materials, hydrothis compound (HBr) has been utilized as a solvent or reagent in the synthesis of perovskite nanocrystals rsc.orgresearchgate.net. This has spurred research into developing "this compound-free green solution methods" for perovskite synthesis, highlighting an emerging frontier in materials chemistry that seeks to refine or replace traditional methods involving bromine acids rsc.org. Such efforts underscore the ongoing quest for more sustainable and controlled synthesis pathways for functional materials, where understanding and manipulating the role of bromine species, potentially including this compound itself in novel capacities, remains a key objective.

Future Trajectories and Unexplored Frontiers in this compound Research

The future of this compound research is poised to expand into several promising and largely unexplored areas. Environmental applications represent a significant trajectory, with ongoing investigations into its potential use for treating emerging contaminants, particularly persistent organic pollutants pau.edu.ng.

Mechanistic and computational studies are crucial for unlocking further applications. Research is focusing on elucidating the complex reaction mechanisms in oscillating systems like the Belousov–Zhabotinsky reaction and on computational investigations of radical additions to this compound species ebi.ac.ukumsystem.eduresearchgate.net. These studies are vital for a deeper understanding of its reactivity and for designing new chemical processes.

The principles of green chemistry are also guiding future research, emphasizing the development of environmentally benign synthetic routes and the avoidance of hazardous reagents rsc.org. This includes exploring alternative methods for synthesizing bromine-containing materials and processes that minimize waste and environmental impact. Continued investigation into the complex redox behavior of this compound, such as its reduction mechanisms, remains a fertile ground for scientific discovery acs.org.

Properties of this compound

| Property | Value | Source |

| Chemical Formula | HBrO₃ | ebi.ac.ukontosight.ai |

| Molecular Weight | 128.91 g/mol | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Density | 1.64 g/cm³ | ontosight.ai |

| Boiling Point | 104-105 °C (decomposes) | ontosight.ai |

| Solubility | Highly soluble in water, soluble in ethanol (B145695) and ether | ontosight.ai |

| Acidity | Strong acid | ontosight.ainih.gov |

| Oxidizing Power | Strong oxidizing agent | ebi.ac.ukontosight.ai |

Compound List

this compound (HBrO₃)

Hydrothis compound (HBr)

Perthis compound (HBrO₄)

Hypobromous acid (HOBr)

Bromous acid (HBrO₂)

Bromates (BrO₃⁻)

Bromine (Br₂)

Hydrogen peroxide (H₂O₂)

Potassium bromide (KBr)

Sodium bromide (NaBr)

Cesium lead bromide (CsPbBr₃)

{en}FAPbBr₃

Cs₂InBr₅(H₂O)

Q & A

Q. How is bromic acid synthesized in laboratory settings, and what factors influence its stability?

this compound (HBrO₃) is synthesized via the reaction of bromine water with chlorine gas under controlled conditions: The reaction requires precise stoichiometric ratios and low temperatures to minimize decomposition. Stability is pH-dependent; HBrO₃ decomposes into Br₂ and O₂ at elevated temperatures or in highly acidic conditions. Analytical techniques like UV-Vis spectroscopy are used to monitor decomposition kinetics .

Q. What analytical methods are suitable for quantifying this compound in aqueous solutions?

Ion chromatography (IC) with post-column derivatization (e.g., tribromide ion method) is the standard for this compound detection in environmental samples (e.g., mineral water). Detection limits as low as 1 ppb are achievable, but matrix effects (e.g., carbonate interference) require pH adjustment via degassing or phosphoric acid buffering . High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers enhanced specificity for trace analysis, with errors <2 mmu in m/z measurements .

Q. How does this compound’s oxidizing capacity compare to other halogen oxoacids?

this compound is a strong oxidizer (Br in +5 oxidation state) but less potent than perthis compound (HBrO₄, Br⁺⁷). Its oxidizing power is pH-dependent: in acidic media, it reduces to Br⁻ or Br₂, while in neutral/basic conditions, bromate (BrO₃⁻) dominates. Comparative studies with chloric (HClO₃) and iodic (HIO₃) acids show HBrO₃ has intermediate redox potential, making it useful in selective oxidation reactions .

Advanced Research Questions

Q. What mechanistic insights explain the autocatalytic behavior of this compound in arsenic trioxide oxidation?

The reaction exhibits autocatalysis due to hydrothis compound (HBr) byproduct. The rate law follows , where H⁺ accelerates BrO₃⁻ protonation to form reactive intermediates (e.g., H₂BrO₃⁺). Sulfuric acid enhances kinetics by stabilizing transition states, while neutral sulfates inhibit reactivity .

Q. How do thermodynamic calculations resolve contradictions in this compound’s dissociation constant (pKa)?

Experimental pKa values for HBrO₃ range from -2 to 0.5, with discrepancies arising from indirect measurement methods. Computational studies using density functional theory (DFT) suggest ΔG°(dissociation) ≈ -26.0 kcal/mol, aligning with calorimetric data (ΔH = -27.23 kcal/mol). Entropy changes (ΔS < 0) during dissociation, driven by proton solvation, explain the low pKa. This reconciles kinetic data from bromate-bromide reactions, where rate laws confirm HBrO₃ dissociation is negligible at pH > 1 .

Q. What factors govern selectivity between bromination and oxidation pathways in this compound reactions?

In concentrated H₂SO₄-BrO₃⁻ systems, substrate structure and acid concentration dictate selectivity. For example, benzaldehyde undergoes competitive bromination (C-Br bond formation) and oxidation (C=O → COOH), while acetophenone favors side-chain bromination. DFT studies reveal metastable HBrO₃ intermediates with high barriers to O₂ release, favoring bromination over oxidation. Solvent effects and BrO₃⁻/Br⁻ equilibria further modulate pathway dominance .

Methodological Considerations

Q. How can researchers address low recovery rates of this compound in complex matrices like mineral water?

Recovery rates <90% in neutral-pH mineral waters are improved by:

- pH adjustment : Adding phosphoric acid buffer (pH 2–3) to suppress carbonate interference.

- Degassing : Removing CO₂ via helium sparging to synchronize retention times with standard solutions.

- Column selection : Using high-capacity anion-exchange columns (e.g., Dionex AS19) to resolve BrO₃⁻ from Cl⁻ and SO₄²⁻ .

Q. What validation criteria ensure reliability in this compound quantification via LC-HRMS?

Key parameters include:

- Mass accuracy : <5 ppm error for [BrO₃⁻] (m/z 128.911).

- Linearity : R² > 0.995 across 0.1–10 ppb.

- Recovery : 70–110% in spiked matrices (e.g., river water).

- Precision : Relative standard deviation (RSD) <5% for triplicate injections .

Data Contradiction Analysis

Q. Why do reported this compound stability profiles vary across studies?

Discrepancies arise from differing experimental conditions:

- Temperature : HBrO₃ decomposes rapidly >40°C, but some studies use room-temperature protocols.

- Light exposure : UV light accelerates BrO₃⁻ photolysis to Br⁻.

- Matrix ions : Chloride (Cl⁻) catalyzes decomposition via BrO₃⁻/Cl⁻ redox cycling. Standardizing storage conditions (dark, 4°C, inert atmosphere) minimizes variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.